molecular formula C13H18N4O2S B2762852 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034310-56-8

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2762852
CAS No.: 2034310-56-8
M. Wt: 294.37
InChI Key: YLOVETJTLLYVLG-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety and a propane sulfonamide group. This compound’s structure combines a heteroaromatic system (pyridine-pyrazole) with a sulfonamide side chain, which is common in pharmacologically active molecules.

The propane sulfonamide group enhances solubility and bioavailability, while the pyridine-pyrazole system may contribute to target binding via π-π interactions or hydrogen bonding. Structural confirmation of such compounds typically involves NMR, HRMS, and X-ray crystallography, with tools like SHELXL being widely used for refinement .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-4-20(18,19)16-7-11-5-12(8-14-6-11)13-9-15-17(2)10-13/h5-6,8-10,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVETJTLLYVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide with related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyridine-Pyrazole 1-methylpyrazole, propane sulfonamide Sulfonamide, heteroaromatic Not reported ~323.38 (calculated)
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-Pyridine Morpholinomethyl, dichlorobenzamide Amide, morpholine Not specified ~529.40 (HRMS data)
N-(3-((5-(4-chlorophenyl)...propane-1-sulfonamide (7b) Pyrrolopyridine Chlorophenyl, difluorophenyl Sulfonamide, hydroxyl Not reported Not reported
Example 56 (Patent) Pyrazolopyrimidine-Chromen Fluoroaryl, isopropylsulfonamide Sulfonamide, chromenone 252–255 603.0 (M++1)

Key Observations:

  • Core Heterocycles : The target compound’s pyridine-pyrazole system differs from thiazole (4d) or pyrrolopyridine (7b) cores in analogs. These variations influence electronic properties and binding interactions.
  • Sulfonamide Linkage : Unlike 4d (amide-linked) or Example 56 (isopropylsulfonamide), the target compound’s propane sulfonamide may offer distinct solubility and pharmacokinetic profiles.

Physicochemical Properties

  • Melting Points: Example 56 (252–255°C) has a higher melting point than typical sulfonamides, likely due to its rigid chromenone core . The target compound’s melting point is unreported but may vary based on crystallinity and substituent effects.
  • Spectroscopic Data : HRMS and NMR (e.g., 1H/13C) are standard for confirming molecular structures, as demonstrated for compounds in .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a pyrazole and pyridine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the final product. Common reagents include coupling agents like EDCI and catalysts such as DMAP.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, related compounds have shown potent antifungal effects against Valsa mali with EC50 values as low as 0.64 mg/L, indicating that modifications in the pyrazole structure can enhance bioactivity .

The biological activity of this compound is thought to involve interaction with specific molecular targets, potentially acting as enzyme inhibitors or receptor modulators. This interaction can lead to the modulation of various biochemical pathways essential for cellular function.

Study 1: Antifungal Activity

In a study focused on the antifungal properties of pyrazole derivatives, compound 7f , closely related to our compound of interest, demonstrated significant effectiveness against Valsa mali. The study highlighted that this compound could induce oxidative damage in fungal cells, leading to cell death .

Study 2: Antibacterial Activity

Another investigation into similar compounds revealed notable antibacterial activity against Pseudomonas syringae pv. actinidiae, with a MIC90 value of 1.56 mg/L. This suggests that the structural features of pyrazole derivatives may confer enhanced antibacterial properties compared to traditional antibiotics .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

Compound NameActivity TypeTarget OrganismEC50/MIC Value
Compound 7fAntifungalValsa mali0.64 mg/L
Compound 7bAntibacterialPseudomonas syringae1.56 mg/L
TebuconazoleAntifungal (control)Valsa mali0.33 mg/L
AllicinAntibacterialVarious bacteria26.0 mg/L (control)

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